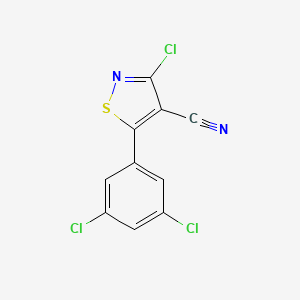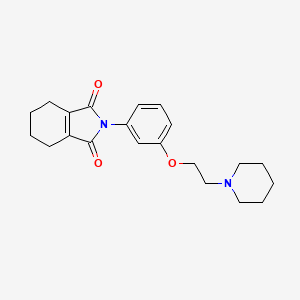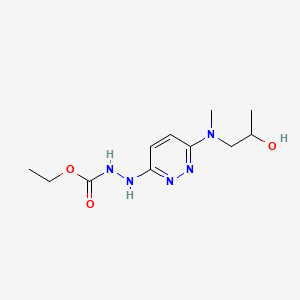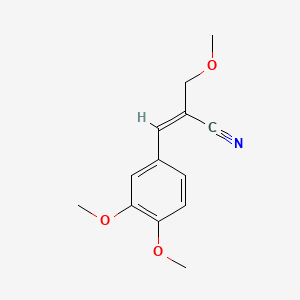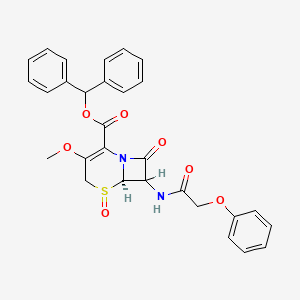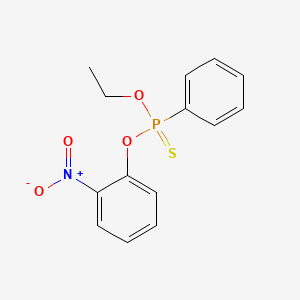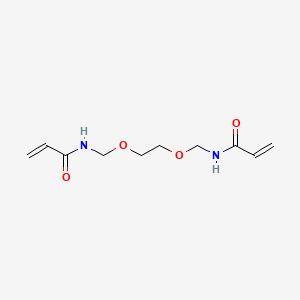
N,N'-(Ethylenebis(oxymethylene))bis(acrylamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Ethylenebis(oxymethylene))bis(acrylamide) is an organic compound with the molecular formula C10H16N2O4. This compound is characterized by the presence of two acrylamide groups connected by an ethylenebis(oxymethylene) linker. It is a colorless solid and is primarily used as a crosslinking agent in various polymerization processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N’-(Ethylenebis(oxymethylene))bis(acrylamide) can be synthesized through the reaction of acrylamide with ethylenebis(oxymethylene) in the presence of a suitable catalyst. The reaction typically involves the use of formaldehyde as a crosslinking agent and sulfuric acid as a catalyst. The reaction proceeds via the formation of N-hydroxymethylacrylamide, which subsequently reacts to form the desired product .
Industrial Production Methods
In industrial settings, the production of N,N’-(Ethylenebis(oxymethylene))bis(acrylamide) involves the use of large-scale reactors where acrylamide and formaldehyde are reacted under controlled conditions. The reaction mixture is then purified through recrystallization using solvents such as acetone and water to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(Ethylenebis(oxymethylene))bis(acrylamide) undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in nucleophilic addition reactions with alcohols, amines, and thiols, leading to the formation of mono- and disubstituted products.
Polymerization Reactions: It can undergo radical copolymerization with other monomers such as acrylonitrile and substituted acrylamides to form highly crosslinked gels.
Common Reagents and Conditions
Formaldehyde: Used as a crosslinking agent in the synthesis of the compound.
Sulfuric Acid: Acts as a catalyst in the reaction.
Peroxides, UV Light, or Redox Initiators: Used in radical copolymerization reactions to initiate the polymerization process.
Major Products Formed
The major products formed from the reactions of N,N’-(Ethylenebis(oxymethylene))bis(acrylamide) include crosslinked polymers and gels, which have various applications in adhesives, paints, and superabsorbents .
Applications De Recherche Scientifique
N,N’-(Ethylenebis(oxymethylene))bis(acrylamide) has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinking agent in the synthesis of polymers and hydrogels.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form hydrogels that can encapsulate therapeutic agents.
Industry: Utilized in the production of superabsorbent materials, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of N,N’-(Ethylenebis(oxymethylene))bis(acrylamide) primarily involves its ability to form crosslinked networks through polymerization reactions. The compound’s acrylamide groups can react with various monomers to create a three-dimensional network, which imparts unique mechanical and chemical properties to the resulting polymers. These crosslinked networks are responsible for the compound’s effectiveness in applications such as hydrogels and superabsorbents .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Methylenebisacrylamide: Another crosslinking agent used in polyacrylamide gels.
N,N’-Ethylenebis(acrylamide): Similar in structure but lacks the oxymethylene groups present in N,N’-(Ethylenebis(oxymethylene))bis(acrylamide).
Uniqueness
N,N’-(Ethylenebis(oxymethylene))bis(acrylamide) is unique due to its ethylenebis(oxymethylene) linker, which provides distinct mechanical and chemical properties to the polymers formed using this compound. This unique structure allows for the formation of highly crosslinked and stable networks, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
21988-92-1 |
|---|---|
Formule moléculaire |
C10H16N2O4 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
N-[2-[(prop-2-enoylamino)methoxy]ethoxymethyl]prop-2-enamide |
InChI |
InChI=1S/C10H16N2O4/c1-3-9(13)11-7-15-5-6-16-8-12-10(14)4-2/h3-4H,1-2,5-8H2,(H,11,13)(H,12,14) |
Clé InChI |
CFVMMKSYOQAGHO-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)NCOCCOCNC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


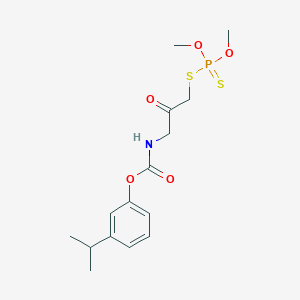

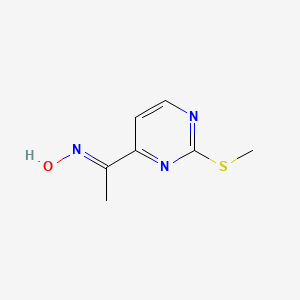
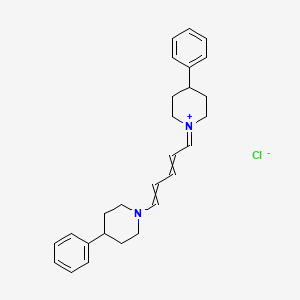
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-, monosodium salt](/img/structure/B13756780.png)
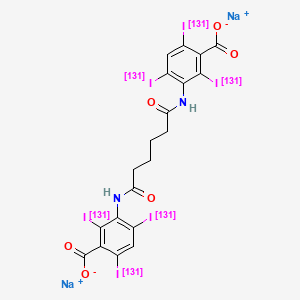
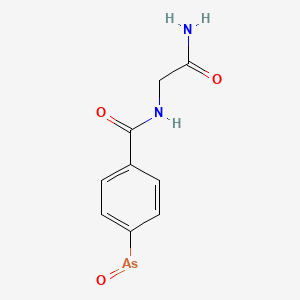
![Disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B13756795.png)
